molecular formula C11H11BrN2O B11792797 5-Bromo-2-isopropylphthalazin-1(2H)-one

5-Bromo-2-isopropylphthalazin-1(2H)-one

Cat. No.: B11792797
M. Wt: 267.12 g/mol
InChI Key: OOZFJSFKWHNMBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a bromine atom at position 5 and an isopropyl group at position 2. The phthalazinone scaffold is known for its versatility in medicinal chemistry and materials science, often serving as a precursor for synthesizing bioactive molecules or functional materials. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the isopropyl group contributes steric bulk, influencing solubility and crystallinity .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H11BrN2O/c1-7(2)14-11(15)8-4-3-5-10(12)9(8)6-13-14/h3-7H,1-2H3

InChI Key

OOZFJSFKWHNMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br

Origin of Product

United States

Biological Activity

5-Bromo-2-isopropylphthalazin-1(2H)-one is a synthetic compound belonging to the phthalazinone class, characterized by its unique structure that includes a bromine atom at the fifth position and an isopropyl group at the second position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are currently under investigation for various therapeutic applications.

  • Chemical Formula : C11H12BrN2O
  • Molecular Weight : Approximately 307.19 g/mol
  • CAS Number : 1443292-05-4

The structural characteristics of this compound contribute to its unique reactivity and biological activity, making it a subject of interest in both medicinal chemistry and material science.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in cancer and inflammatory diseases. This inhibition could lead to reduced tumor growth and inflammation .
  • Binding Affinity : Interaction studies have shown that this compound has significant binding affinity with various biological targets, which is essential for assessing its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique features and biological activities:

Compound NameStructure TypeUnique Features
5-Bromoisoindolin-1-oneIsoindolinoneExhibits different biological activities
5-Bromo[1,1'-biphenyl]-2-olBiphenyl derivativeKnown for distinct reactivity patterns
4-BromophthalazinePhthalazineLacks isopropyl substitution but shares core structure

The unique combination of bromination and isopropyl substitution in this compound potentially enhances its biological activity compared to these derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of phthalazinones, including this compound. For instance, one study utilized a method involving potassium carbonate in dry acetone to produce derivatives with varying yields and purities, indicating the versatility of the compound's synthesis .

Additionally, research has demonstrated that compounds within the phthalazinone class can modulate various biochemical pathways. For example, they may influence neurotransmitter release or exhibit anti-inflammatory effects through specific receptor interactions, although detailed mechanisms for this compound are still under investigation.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and molecular differences between 5-bromo-2-isopropylphthalazin-1(2H)-one and related compounds from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₁H₁₁BrN₂O 275.13 - Br (position 5)
- Isopropyl (position 2)
Bromine enables cross-coupling; isopropyl enhances steric hindrance.
4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one C₁₈H₁₄N₂O 274.32 - 4-Methylphenyl (position 4)
- Propargyl (position 2)
Propargyl group allows click chemistry; methylphenyl stabilizes π-π stacking.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₃H₁₅BrN₄O₂ 467.30 - Oxadiazole-linked 3-bromophenyl (position 4)
- Phenyl (position 2)
Oxadiazole enhances rigidity; bromophenyl adds electronic complexity.
5-Bromo-1-isopropylpyridin-2(1H)-one C₈H₁₀BrNO 216.08 - Br (position 5)
- Isopropyl (position 1)
Pyridinone core differs from phthalazinone; smaller molecular weight.

Physicochemical Properties

  • Solubility and Crystallinity: The isopropyl group in this compound reduces solubility in polar solvents compared to the propargyl-substituted phthalazinone in , which may exhibit higher polarity due to the terminal alkyne. The oxadiazole-containing compound has a higher molecular weight (467.30 g/mol), likely reducing solubility in organic solvents but improving thermal stability.
  • Reactivity :

    • Bromine at position 5 in the target compound facilitates Suzuki or Ullmann couplings, similar to the bromophenyl group in . However, steric hindrance from the isopropyl group may slow reaction kinetics compared to less bulky substituents.
    • The propargyl group in allows for click chemistry, a feature absent in the target compound.

Structural Insights from Crystallography

  • The phthalazinone derivative in exhibits a dihedral angle of 53.93° between the phthalazinone core and the 4-methylphenyl group, stabilized by C–H···O hydrogen bonding and π-π interactions. In contrast, the isopropyl group in the target compound may induce greater torsional strain, affecting packing efficiency.

Isotope and Quantum Effects (Contextual Note)

For instance, tritium (³H) exhibits unique Luttinger liquid behavior due to its higher mass, analogous to how substituent bulkiness in phthalazinones influences macroscopic properties .

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